Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid
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Overview
Description
Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid is a chemical compound that features a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its triazole moiety is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
The uniqueness of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid lies in its specific ring size and the spatial arrangement of its substituents. This configuration can lead to distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-2-1-4(5)6-8-3-9-10-6/h3-5H,1-2H2,(H,11,12)(H,8,9,10)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXHKIPZZHCGC-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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